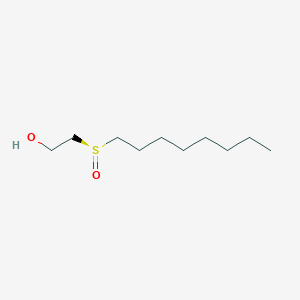![molecular formula C10H18N4O6 B10760759 (2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid](/img/structure/B10760759.png)
(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid typically involves the reaction of L-arginine with fumarate. This reaction is catalyzed by argininosuccinate lyase, an enzyme from Saccharomyces cerevisiae . The reaction conditions include maintaining a specific pH and temperature to ensure optimal enzyme activity and product yield.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, leveraging the efficiency and specificity of enzymes. The use of recombinant DNA technology to produce large quantities of the enzyme can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various biochemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes in metabolic pathways, facilitating the production of essential biomolecules. The molecular targets include enzymes like argininosuccinate lyase, which catalyze the conversion of this compound into other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
L-arginine: A precursor in the synthesis of (2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid.
Fumarate: Another precursor involved in the synthesis.
Argininosuccinate: A closely related compound in the metabolic pathway.
Uniqueness
What sets (2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid apart is its specific structure and the role it plays in metabolic pathways. Its unique combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C10H18N4O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5?,6-/m0/s1 |
InChI Key |
KDZOASGQNOPSCU-GDVGLLTNSA-N |
Isomeric SMILES |
C(CC(C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


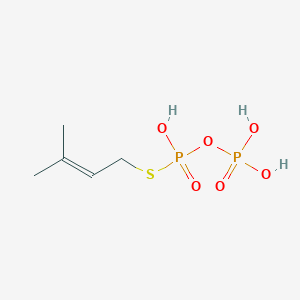
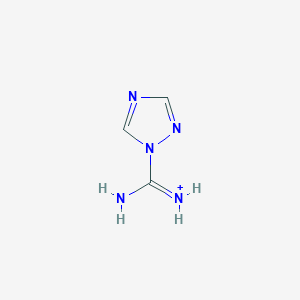
![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
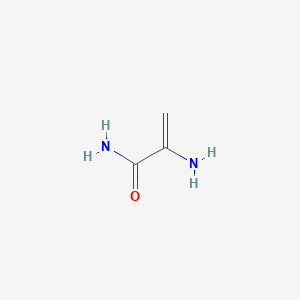
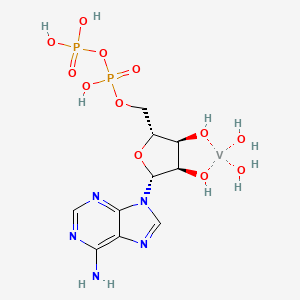
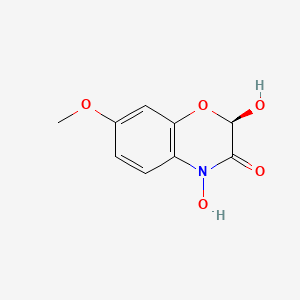
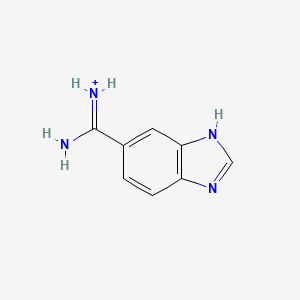
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
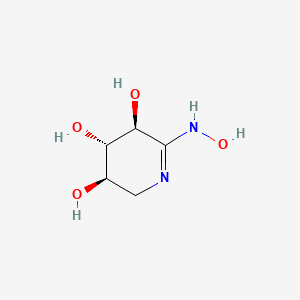
oxovanadium](/img/structure/B10760750.png)
![[Methyltelluro]acetate](/img/structure/B10760756.png)

